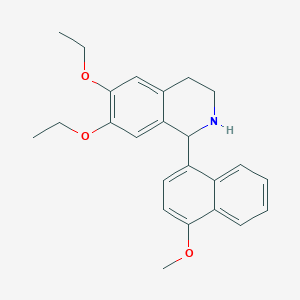![molecular formula C24H30O6 B11507052 3,3,5,5-Tetramethyl-6-[4-(3,3,5,5-tetramethyl-4,6-dioxooxan-2-yl)phenyl]oxane-2,4-dione](/img/structure/B11507052.png)
3,3,5,5-Tetramethyl-6-[4-(3,3,5,5-tetramethyl-4,6-dioxooxan-2-yl)phenyl]oxane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethyl-6-[4-(3,3,5,5-tetramethyl-4,6-dioxooxan-2-yl)phenyl]oxane-2,4-dione is a complex organic compound with a unique structure characterized by multiple tetramethyl groups and oxane rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,5,5-Tetramethyl-6-[4-(3,3,5,5-tetramethyl-4,6-dioxooxan-2-yl)phenyl]oxane-2,4-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of tetramethyl-substituted phenyl derivatives with oxane-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethyl-6-[4-(3,3,5,5-tetramethyl-4,6-dioxooxan-2-yl)phenyl]oxane-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
3,3,5,5-Tetramethyl-6-[4-(3,3,5,5-tetramethyl-4,6-dioxooxan-2-yl)phenyl]oxane-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethyl-6-[4-(3,3,5,5-tetramethyl-4,6-diox
Properties
Molecular Formula |
C24H30O6 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
3,3,5,5-tetramethyl-6-[4-(3,3,5,5-tetramethyl-4,6-dioxooxan-2-yl)phenyl]oxane-2,4-dione |
InChI |
InChI=1S/C24H30O6/c1-21(2)15(29-19(27)23(5,6)17(21)25)13-9-11-14(12-10-13)16-22(3,4)18(26)24(7,8)20(28)30-16/h9-12,15-16H,1-8H3 |
InChI Key |
XAOCJRBESIUSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)C3C(C(=O)C(C(=O)O3)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2',3'-Dioxo-3',6'-dihydro-2'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-A]isoquinoline]-1'-carbonitrile](/img/structure/B11506974.png)
![6,13-diphenyl-6,13-diazatricyclo[9.3.0.04,8]tetradeca-1(14),4,7,11-tetraene](/img/structure/B11506979.png)
![methyl 11-(3-bromo-5-ethoxy-4-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11506996.png)
![2-[5-(2,4-Dichlorophenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B11507000.png)
![8-methoxy-N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11507004.png)
![Ethyl 3-(2-chlorophenyl)-3-{[(4-methylphenyl)carbonyl]amino}propanoate](/img/structure/B11507005.png)

![5-nitro-N~1~,N~3~-bis[2-(4-propylphenoxy)ethyl]isophthalamide](/img/structure/B11507015.png)
![N-[1-(3-chlorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11507022.png)
![3-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11507023.png)
![5-[2-amino-3-cyano-7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen-4-yl]-2-methoxyphenyl morpholine-4-carboxylate](/img/structure/B11507028.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B11507029.png)
![6-Amino-3-(2,4-diethoxyphenyl)-4-(4-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11507033.png)
![Ethyl 3-{[(5-chloro-2-methoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B11507041.png)
